molecular formula C6H5ClN4 B15297027 5-Azido-2-chloro-3-methylpyridine

5-Azido-2-chloro-3-methylpyridine

Cat. No.: B15297027
M. Wt: 168.58 g/mol
InChI Key: VZWYBKBOVYRNLH-UHFFFAOYSA-N
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Description

5-Azido-2-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an azido group (-N3) at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-chloro-3-methylpyridine typically involves the introduction of the azido group to a pre-formed 2-chloro-3-methylpyridine. One common method involves the reaction of 2-chloro-3-methylpyridine with sodium azide (NaN3) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, improved catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-chloro-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Amino-2-chloro-3-methylpyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Mechanism of Action

The mechanism of action of 5-Azido-2-chloro-3-methylpyridine depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-2-chloro-3-methylpyridine is unique due to the combination of the azido, chloro, and methyl groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-azido-2-chloro-3-methylpyridine

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3

InChI Key

VZWYBKBOVYRNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)N=[N+]=[N-]

Origin of Product

United States

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